molecular formula C14H26N2O6 B186741 2,4-Bis-tert-butoxycarbonylamino-butyric acid CAS No. 130853-32-6

2,4-Bis-tert-butoxycarbonylamino-butyric acid

Cat. No.: B186741
CAS No.: 130853-32-6
M. Wt: 318.37 g/mol
InChI Key: JIYZOHCBABALOE-UHFFFAOYSA-N
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Description

2,4-Bis-tert-butoxycarbonylamino-butyric acid is a protected amino acid derivative featuring two tert-butoxycarbonyl (Boc) groups on its amino functionalities. This compound exists in stereoisomeric forms, with the (R)-enantiomer identified by CAS 752986-92-8 and another form under CAS 130853-32-6, likely differing in stereochemistry or salt forms (e.g., dicyclohexylammonium salt) . Its molecular formula is C₁₄H₂₆N₂O₆, with a molecular weight of 318.37 g/mol, and it is commonly utilized in peptide synthesis as a building block to protect amine groups during solid-phase or solution-phase reactions . The compound is available commercially with a purity of ≥98% .

Properties

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZOHCBABALOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Step 1 (Protection of Position 4):

    • Reagents: Boc anhydride (Boc₂O), sodium hydroxide (NaOH), methanol (MeOH).

    • Conditions: Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

    • Intermediate: 4-tert-butoxycarbonylamino-2-aminobutyric acid.

  • Step 2 (Protection of Position 2):

    • Reagents: Boc₂O, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

    • Conditions: Stirring at room temperature for 24 hours.

    • Product: 2,4-Bis-tert-butoxycarbonylamino-butyric acid.

Yield and Purity

  • Global Yield: 65–75% after purification via silica gel chromatography (ethyl acetate/heptane gradient).

  • Chiral Purity: >95% enantiomeric excess (ee) when starting from enantiomerically pure Dab.

Industrial-Scale Synthesis via Hydroxyectoine Derivatization

A patent by discloses a scalable route starting from 5-hydroxyectoine, a commercially available cyclic amino acid derivative. This method leverages existing stereocenters in hydroxyectoine to avoid racemization.

Reaction Sequence

  • Base Hydrolysis:

    • Reagents: Sodium hydroxide (7 eq), water.

    • Conditions: Heating at 85°C for 18 hours to open the hydroxyectoine ring.

    • Intermediate: 2,4-diamino-3(S)-hydroxybutyric acid.

  • Selective Boc Protection:

    • Reagents: Boc₂O, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF).

    • Conditions: Sequential addition of Boc₂O at 0°C, followed by stirring at 25°C for 24 hours.

Key Advantages

  • Stereochemical Retention: The chiral centers in hydroxyectoine are preserved, eliminating the need for chiral resolution.

  • Yield: 21% global yield after deprotection and purification.

Ionic Liquid-Mediated Boc Protection

Recent advancements utilize Boc-protected amino acid ionic liquids (Boc-AAILs) to enhance reaction efficiency. A study by demonstrates that Boc-AAILs serve as both solvents and reactants, simplifying workup procedures.

Procedure

  • Reagents: Boc₂O, 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]).

  • Conditions: Microwave irradiation at 60°C for 30 minutes.

  • Advantages:

    • 20% reduction in reaction time compared to conventional methods.

    • No need for additional base due to the inherent basicity of the ionic liquid.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Purity Scale Suitability
Direct Double Protection2,4-Diaminobutyric acidBoc₂O, NaOH, DMAP65–75%>95% eeLab-scale
Hydroxyectoine Route5-HydroxyectoineNaOH, Boc₂O21%>95% eeIndustrial
Ionic Liquid-MediatedDabBoc₂O, [EMIM][OAc]70%90% eeLab-scale

Critical Factors in Process Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve Boc₂O solubility but require stringent drying.

  • Aqueous-organic biphasic systems (e.g., water/ethyl acetate) facilitate easy separation of byproducts like tert-butanol.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during initial Boc protection.

  • Prolonged heating (>12 hours) at 85°C is necessary for complete hydroxyectoine ring opening.

Purification Strategies

  • Silica gel chromatography remains the gold standard for isolating Boc₂-Dab-OH.

  • Recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis-tert-butoxycarbonylamino-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Boc2-AB is in the synthesis of peptides. The Boc group serves as a protecting group for amines, allowing for selective reactions without unwanted side reactions. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the controlled release of amino acids is crucial.

Key Findings:

  • Efficiency in SPPS: Studies have shown that using Boc2-AB in SPPS increases yield and purity of synthesized peptides compared to traditional methods.
  • Versatility: Boc2-AB can be used to synthesize various peptides with different sequences, demonstrating its versatility in peptide chemistry.

Drug Development

Boc2-AB has been investigated for its potential role as a prodrug in drug development. The stability provided by the Boc groups can enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).

Case Studies:

  • Anticancer Agents: Research indicates that derivatives of Boc2-AB exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Antiviral Activity: Preliminary studies have shown that compounds derived from Boc2-AB display antiviral properties, warranting further investigation into their mechanisms.

Biochemical Tools

In biochemical research, Boc2-AB is utilized as a reagent for modifying biomolecules. Its ability to selectively protect amines allows researchers to study protein interactions and enzyme activities without interference from other functional groups.

Applications:

  • Enzyme Inhibition Studies: Boc2-AB has been employed to investigate enzyme mechanisms by selectively modifying active site residues.
  • Protein Labeling: The compound can be used to label proteins for tracking and visualization in cellular studies, enhancing understanding of protein dynamics.

Mechanism of Action

The mechanism of action of 2,4-Bis-tert-butoxycarbonylamino-butyric acid involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Key Insights :

  • Cyclohexyl and aromatic substituents (e.g., dimethoxyphenyl, indole) increase steric bulk and modulate solubility. Cyclohexyl derivatives enhance lipid solubility, while aromatic groups enable π-π interactions in drug-receptor binding .

Functional Group and Protective Group Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Differences Applications/Properties References
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid C₁₁H₂₀N₂O₄ 244.29 Piperazine ring with Boc group Chelating agents or linker in bifunctional molecules
[R,(+)]-4-(tert-Butyloxycarbonylamino)-2-(p-tolylsulfonylamino)butyric acid C₁₆H₂₄N₂O₆S 372.44 Dual protection (Boc + tosyl) Orthogonal protection strategies in peptide synthesis
2-tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester C₂₆H₃₇NO₅Si 471.66 Silanyloxy group and methyl ester Hydroxyl protection in sensitive environments

Key Insights :

  • Piperazine-containing analogs (e.g., C₁₁H₂₀N₂O₄) offer rigid heterocyclic backbones for coordination chemistry or spacer design .
  • Dual protective groups (Boc + tosyl) allow sequential deprotection in multi-step syntheses, critical for complex peptide architectures .
  • Silanyloxy esters (e.g., C₂₆H₃₇NO₅Si) provide temporary hydroxyl protection with orthogonal deprotection routes (e.g., fluoride-mediated cleavage) .

Backbone-Modified Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Modification Applications/Properties References
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid C₁₃H₁₇NO₄ 251.28 Benzoic acid backbone Fluorescent probes or metal-organic frameworks
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid C₁₃H₁₃NO₂S 247.31 Thienoazepine fused ring system CNS-targeted drug candidates

Key Insights :

  • Benzoic acid derivatives (e.g., C₁₃H₁₇NO₄) shift the carboxylic acid group to an aromatic system, altering electronic properties for materials science applications .
  • Thienoazepine systems introduce sulfur and nitrogen heterocycles, expanding utility in central nervous system (CNS) drug discovery .

Biological Activity

2,4-Bis-tert-butoxycarbonylamino-butyric acid (Boc2-Butyric acid) is a derivative of butyric acid that has garnered interest in biochemical and pharmaceutical research due to its potential biological activities. This compound is primarily used as a building block in organic synthesis, particularly in peptide synthesis, owing to its ability to protect amino groups during chemical reactions. This article delves into the biological activity of Boc2-Butyric acid, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure

  • Molecular Formula : C12H23N1O4
  • Molecular Weight : 245.32 g/mol

Synthesis
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The common synthetic route includes:

  • Reaction of butyric acid with tert-butoxycarbonyl chloride.
  • Use of a base such as triethylamine to facilitate the reaction.

This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of Boc2-Butyric acid is largely attributed to its role as a protecting group in peptide synthesis. The Boc groups shield the amino functionalities from unwanted side reactions during chemical transformations. Once the desired reaction is complete, these protective groups can be removed under acidic conditions to yield free amines.

Additionally, derivatives of butyric acid have been shown to exhibit various biological effects:

  • Histone Deacetylase Inhibition : Butyric acid and its derivatives can inhibit histone deacetylases (HDACs), which play a critical role in gene expression and have implications in cancer therapy .
  • Immunomodulatory Effects : Butyric acid derivatives are known to modulate immune responses and reduce inflammation by suppressing pro-inflammatory cytokines .

Biological Activity

The biological activities associated with this compound include:

Case Studies and Research Findings

Several studies have investigated the biological implications of butyric acid and its derivatives:

  • Study on Histone Deacetylase Inhibition : A review highlighted the role of butyric acid in inhibiting HDACs, which has been linked to cancer cell growth suppression .
  • Animal Studies on Immunomodulation : Research demonstrated that butyric acid derivatives could enhance gut health by modulating intestinal microbiota and reducing inflammation, thereby promoting overall health in livestock .

Applications in Research and Industry

The applications of this compound extend across various fields:

  • Peptide Synthesis : Utilized as a key intermediate in synthesizing peptides and proteins due to its protective capabilities for amino acids.
  • Pharmaceutical Development : Its derivatives are being explored for their potential therapeutic effects in treating inflammatory diseases and cancer.
  • Agricultural Science : As an additive in animal feed, butyric acid derivatives improve gut health and growth performance in livestock .

Q & A

Q. What are the optimal conditions for synthesizing 2,4-Bis(tert-butoxycarbonylamino)butyric acid?

The synthesis typically involves sequential Boc protection of the amino groups on butyric acid. First, the primary amino group at position 4 is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., sodium bicarbonate) at 0–5°C to minimize side reactions. The secondary amino group at position 2 is then protected under anhydrous conditions, often using Boc anhydride with a catalyst like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product, followed by characterization using 1H NMR^1 \text{H NMR} (e.g., tert-butyl protons at δ 1.3–1.4 ppm) and HPLC (≥95% purity) .

Q. How can researchers verify the stability of the Boc groups under acidic or basic conditions?

Boc groups are acid-labile but stable under basic conditions. To test stability, dissolve the compound in trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v) at room temperature for 30 minutes and monitor deprotection via TLC or 1H NMR^1 \text{H NMR}. For basic stability, expose the compound to 0.1 M NaOH at 25°C for 24 hours; intact Boc groups will show no shift in tert-butyl proton signals .

Advanced Research Questions

Q. What strategies resolve diastereomer formation during the synthesis of Boc-protected intermediates?

Diastereomers may arise during asymmetric protection. Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers. Alternatively, employ kinetic resolution by optimizing reaction temperature and catalyst loading (e.g., using L-proline as a chiral catalyst in THF at -20°C) to favor one diastereomer .

Q. How should researchers address contradictions in reported yields for Boc-protection reactions?

Yield discrepancies often stem from variations in solvent purity, moisture levels, or reaction scale. For reproducibility:

  • Use freshly distilled THF and anhydrous Boc anhydride.
  • Conduct small-scale trials (1–5 mmol) to optimize stoichiometry (e.g., 1.2 equivalents of Boc anhydride per amino group).
  • Document reaction progress via in-situ FTIR (disappearance of NH stretch at ~3300 cm1^{-1}) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing 2,4-Bis(tert-butoxycarbonylamino)butyric acid?

TechniqueParametersKey Observations
1H NMR^1 \text{H NMR} (CDCl3_3)400 MHzBoc tert-butyl (9H, singlet, δ 1.4 ppm); α-proton (δ 3.1–3.3 ppm)
HPLCC18 column, 0.1% TFA in H2_2O/MeCN gradientRetention time ~12.5 min (95% purity threshold)
FTIRATR modeCarboxylic acid C=O stretch (1700–1720 cm1^{-1}); Boc C=O (1680–1700 cm1^{-1})

Q. How can researchers mitigate hydrolysis of the carboxylic acid moiety during Boc deprotection?

Use mild acidic conditions (e.g., 25% TFA in DCM for 30 minutes instead of prolonged HCl exposure). Post-deprotection, neutralize promptly with aqueous NaHCO3_3 and lyophilize to recover the free amino acid .

Application-Oriented Questions

Q. What role does this compound play in peptide synthesis?

It serves as a protected intermediate for introducing β-amino acid residues into peptide chains. After deprotection, the free amino groups enable coupling via standard Fmoc-/Boc-SPPS (solid-phase peptide synthesis) protocols. Its steric bulk improves resistance to enzymatic degradation in bioactive peptides .

Q. How does the steric hindrance of the Boc groups influence reaction kinetics in nucleophilic substitutions?

The tert-butyl groups reduce nucleophilicity at the β-carbon, slowing undesired side reactions (e.g., cyclization). Kinetic studies using 13C NMR^{13} \text{C NMR} or computational modeling (DFT) can quantify this effect, guiding solvent choice (e.g., DMF for enhanced solubility) .

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